Sodium aescinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

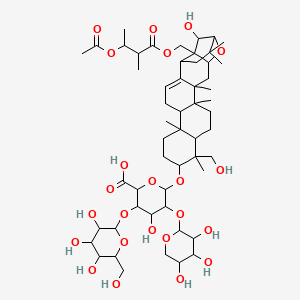

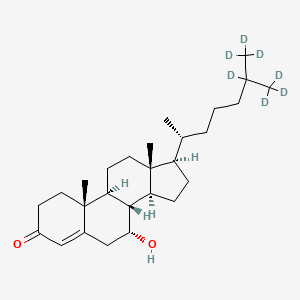

Sodium aescinate is a sodium salt of escin, a triterpenoid saponin derived from the seeds of the horse chestnut tree (Aesculus hippocastanum). It is a white or quasi-white crystalline powder with a bitter and spicy taste. This compound is known for its anti-inflammatory, anti-edematous, and venotonic properties, making it a valuable compound in the treatment of various medical conditions, including cerebral edema, venous reflux disease, and other inflammatory conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium aescinate is synthesized through the extraction of escin from the seeds of the horse chestnut tree. The extraction process involves several steps, including decolorization, concentration, and purification. The purified escin is then converted into its sodium salt form through a reaction with sodium hydroxide. The resulting this compound is further refined and crystallized to obtain the final product .

Industrial Production Methods: In industrial settings, this compound is produced using high-pressure homogenization techniques. This method involves dissolving escin in ethanol and mixing it with glyceryl monostearate and emulsifying agents to form a lipid phase. The mixture is then subjected to high-pressure homogenization to produce solid lipid nanoparticles containing this compound. These nanoparticles are characterized by their uniform particle size and significant anti-inflammatory activity .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium aescinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its pharmacological activity and stability.

Common Reagents and Conditions:

Oxidation: this compound can undergo oxidation in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction can lead to the formation of oxidized derivatives with altered pharmacological properties.

Reduction: Reduction reactions of this compound can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can modify the compound’s structure and enhance its biological activity.

Substitution: Substitution reactions involve the replacement of specific functional groups in this compound with other groups.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified pharmacological properties. These derivatives can exhibit enhanced anti-inflammatory, antioxidant, and venotonic activities.

Applications De Recherche Scientifique

Sodium aescinate has a wide range of scientific research applications, including:

Chemistry: In chemistry, this compound is used as a model compound for studying the synthesis and characterization of triterpenoid saponins.

Biology: In biological research, this compound is investigated for its effects on cellular processes, including oxidative stress, apoptosis, and intracellular calcium ion regulation.

Medicine: this compound is widely used in medicine for its therapeutic effects. It is employed in the treatment of cerebral edema, venous reflux disease, and other inflammatory conditions.

Industry: In the pharmaceutical industry, this compound is used in the formulation of various drug products, including injections and topical preparations.

Mécanisme D'action

The mechanism of action of sodium aescinate primarily revolves around its ability to enhance venous tone and reduce capillary permeability. This compound achieves this by inhibiting the activity of enzymes such as hyaluronidase and elastase. Additionally, it induces endothelial nitric oxide synthesis by making endothelial cells more permeable to calcium ions and promotes the release of prostaglandin F2α. These actions result in reduced inflammation, decreased fluid exudation, and improved blood circulation .

Comparaison Avec Des Composés Similaires

- Escin

- Aescin

- Glycyrrhizin

Sodium aescinate stands out among these compounds due to its enhanced solubility, bioavailability, and broader therapeutic applications.

Propriétés

Formule moléculaire |

C54H84O23 |

|---|---|

Poids moléculaire |

1101.2 g/mol |

Nom IUPAC |

6-[[22-[(3-acetyloxy-2-methylbutanoyl)oxymethyl]-21-hydroxy-8-(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-en-9-yl]oxy]-4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C54H84O23/c1-22(23(2)71-24(3)57)45(68)70-21-54-26-16-49(4,5)43(42(54)65)73-32(54)17-53(9)25(26)10-11-30-50(6)14-13-31(51(7,20-56)29(50)12-15-52(30,53)8)74-48-40(76-46-36(62)33(59)27(58)19-69-46)38(64)39(41(77-48)44(66)67)75-47-37(63)35(61)34(60)28(18-55)72-47/h10,22-23,26-43,46-48,55-56,58-65H,11-21H2,1-9H3,(H,66,67) |

Clé InChI |

MDECBZJUSDTBAX-UHFFFAOYSA-N |

SMILES canonique |

CC(C(C)OC(=O)C)C(=O)OCC12C3CC(C(C1O)OC2CC4(C3=CCC5C4(CCC6C5(CCC(C6(C)CO)OC7C(C(C(C(O7)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)OC9C(C(C(CO9)O)O)O)C)C)C)(C)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-chloro-2-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B10790126.png)

![3-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B10790135.png)

![2-[4-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790151.png)

![(2R,3R,4S,5R,6S,8S,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10790157.png)

![(2S,3S,4S,5R,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10790168.png)

![(17Z)-17-ethylidene-14-(1-hydroxyethyl)-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide](/img/structure/B10790173.png)

![[(2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B10790192.png)

![2-[(4R,5S,7R,25S,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790195.png)

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5Z,8Z,11Z,13E,15S)-15-hydroperoxyicosa-5,8,11,13-tetraenoate](/img/structure/B10790225.png)